"2-(3-Methylcyclohexyl)butanoic acid" physical properties
"2-(3-Methylcyclohexyl)butanoic acid" physical properties
An In-depth Technical Guide to the Physical Properties of 2-(3-Methylcyclohexyl)butanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and spectroscopic properties of 2-(3-Methylcyclohexyl)butanoic acid. As a member of the naphthenic acid class, this compound's characteristics are of significant interest to researchers in materials science, petroleum chemistry, and drug development.[1][2] This document delineates the structural basis for its expected physical state, boiling point, and solubility profile, underpinned by the principles of intermolecular forces. Furthermore, it offers a detailed projection of its spectroscopic signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). To ensure scientific rigor and practical applicability, this guide includes detailed, self-validating experimental protocols for the empirical determination of these properties. The content is structured to provide not just data, but a foundational understanding of the structure-property relationships that govern the behavior of this molecule, making it an essential resource for scientists and development professionals.
Introduction and Molecular Structure
Chemical Identity and Classification
2-(3-Methylcyclohexyl)butanoic acid is a cycloaliphatic carboxylic acid. These types of compounds, characterized by a saturated cyclic hydrocarbon structure bearing a carboxylic acid group, are broadly classified as naphthenic acids.[1][3] Naphthenic acids are naturally occurring constituents of crude petroleum and are known for their complex mixtures and varied industrial applications, including use as corrosion inhibitors, wood preservatives, and lubricants.[1][3] Understanding the properties of a specific, discrete molecule like 2-(3-Methylcyclohexyl)butanoic acid is crucial for developing synthetic analogs, isolating specific components from complex mixtures, and predicting its behavior in various chemical and biological systems.
Molecular Formula, Weight, and Structural Isomerism
The chemical structure of 2-(3-Methylcyclohexyl)butanoic acid consists of a butanoic acid moiety substituted at the alpha-carbon (C2) with a 3-methylcyclohexyl group.
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Molecular Formula: C₁₁H₂₀O₂
-
Molecular Weight: 184.28 g/mol
The molecule possesses significant structural complexity due to stereoisomerism:
-
Chirality at the Alpha-Carbon: The C2 of the butanoic acid chain is a chiral center, leading to (R)- and (S)-enantiomers.
-
Chirality in the Cyclohexyl Ring: The C1 and C3 of the cyclohexyl ring are also chiral centers.
-
Cis/Trans Isomerism: The substitution pattern on the cyclohexane ring allows for cis- and trans-diastereomers, referring to the relative positions of the butanoic acid group and the methyl group.
The specific stereoisomer will have subtle but potentially significant effects on physical properties such as melting point, boiling point, and solubility due to differences in how the molecules pack in a crystal lattice or interact in solution.
Rationale for Property Determination
The physical properties of a compound dictate its handling, purification, formulation, and reactivity. For drug development professionals, properties like solubility are paramount for determining bioavailability and formulation strategies. For process chemists and researchers, boiling and melting points are critical indicators of purity and are essential for designing distillation and crystallization procedures.[4] Spectroscopic data provides an unambiguous fingerprint for structural confirmation and quality control.
Predicted Physicochemical Properties
The properties of 2-(3-Methylcyclohexyl)butanoic acid are not widely documented in readily available literature, necessitating a predictive approach based on its structural components and the known behavior of similar molecules.
Data Summary Table
| Property | Predicted Value / Characteristic | Rationale / Comments |
| IUPAC Name | 2-(3-Methylcyclohexyl)butanoic acid | - |
| Molecular Formula | C₁₁H₂₀O₂ | - |
| Molecular Weight | 184.28 g/mol | Based on atomic weights. |
| Physical State | Colorless to pale yellow, viscous liquid | Typical for naphthenic acids of this molecular weight.[3] |
| Boiling Point | High (>200 °C) | Carboxylic acids exhibit strong intermolecular hydrogen bonding, forming dimers, which significantly elevates boiling points compared to other functional groups of similar weight.[5][6][7] |
| Melting Point | N/A (likely liquid at STP) | If solidified, a pure sample would exhibit a sharp melting range.[8] |
| Solubility in Water | Insoluble to very slightly soluble | The molecule's long, nonpolar alkyl chain and ring structure dominate its polarity, making it hydrophobic.[9] |
| Solubility in Base | Soluble in 5% NaOH and 5% NaHCO₃ | The acidic proton reacts to form a water-soluble carboxylate salt. Reaction with NaHCO₃ produces CO₂ gas.[10][11][12] |
| Solubility in Organic Solvents | Soluble | Soluble in solvents like diethyl ether, ethanol, acetone, and dichloromethane due to "like dissolves like" principle. |
| pKa | ~5-6 | Typical range for aliphatic carboxylic acids.[3] |
Physical State and Appearance
Based on its molecular weight and the general characteristics of other C10-C16 naphthenic acids, 2-(3-Methylcyclohexyl)butanoic acid is expected to be a viscous, dark-colored (if unpurified) or colorless liquid at standard temperature and pressure.[3] Many carboxylic acids with a similar number of carbon atoms are liquids with characteristic, often unpleasant, odors.[9]
Boiling Point and Intermolecular Forces
The boiling point of a carboxylic acid is anomalously high compared to other organic molecules of similar molecular weight. This is due to extensive intermolecular hydrogen bonding. Carboxylic acids typically exist as hydrogen-bonded dimers in the liquid phase, effectively doubling the molecular weight that needs to be overcome to transition to the gas phase.[5][7] This strong dimeric association requires significant thermal energy to disrupt, resulting in a high boiling point.
Melting Point as a Purity Criterion
While likely a liquid, if the compound were to be solidified, its melting point would be a crucial indicator of purity. A pure crystalline solid melts over a very narrow temperature range (typically 0.5-1.0°C).[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][13]
Solubility Profile
The solubility of 2-(3-Methylcyclohexyl)butanoic acid is governed by the interplay between its polar carboxylic acid head and its large, nonpolar cycloaliphatic tail.
-
In Water: The 11-carbon hydrocarbon portion makes the molecule predominantly nonpolar and thus insoluble in water.[9]
-
In Aqueous Base: It will readily dissolve in aqueous solutions of strong bases (like NaOH) and weak bases (like NaHCO₃). This is a hallmark chemical property of carboxylic acids.[10][11] The base deprotonates the carboxylic acid to form the corresponding sodium carboxylate salt, which is ionic and therefore water-soluble. The reaction with bicarbonate is a definitive test for carboxylic acids, as it is strong enough to protonate the bicarbonate, leading to its decomposition into water and gaseous carbon dioxide, observed as effervescence.[10][12]
-
In Organic Solvents: The molecule's significant nonpolar character ensures its solubility in common organic solvents such as diethyl ether, ethyl acetate, and dichloromethane.[11]
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous structural "fingerprint" for the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic and easily identifiable.[14]
-
O-H Stretch: A very broad, strong absorption band will be observed from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This exceptional broadness is a direct result of the strong hydrogen bonding in the dimeric structure.[5][15]
-
C-H Stretch: Sharper C-H stretching peaks from the alkyl chain and cyclohexyl ring will be superimposed on the broad O-H band, typically appearing between 2850-2960 cm⁻¹.[14]
-
C=O Stretch: A very strong, sharp absorption will appear in the range of 1760-1690 cm⁻¹. For a saturated aliphatic acid dimer, this peak is typically centered around 1710 cm⁻¹.[5][16]
-
C-O Stretch and O-H Bend: A C-O stretching band can be found between 1320-1210 cm⁻¹, and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectrum:
-
-COOH Proton: A highly deshielded, broad singlet will appear far downfield, typically between 10-12 ppm. This proton is readily exchangeable with D₂O.[16]
-
Alpha-Proton (-CH-COOH): The proton on the carbon adjacent to the carbonyl group will appear as a multiplet around 2.0-2.5 ppm.[16]
-
Cyclohexyl and Alkyl Protons: The remaining 18 protons on the cyclohexyl ring and butanoic acid chain will produce a complex series of overlapping multiplets in the upfield region, approximately 0.8-2.0 ppm. The methyl group on the cyclohexyl ring and the terminal methyl group of the butanoic chain will likely appear as doublets or triplets in the 0.8-1.2 ppm range.[17][18]
-
-
¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): A distinct, low-intensity signal will be observed in the deshielded region of 160-185 ppm.[16]
-
Aliphatic Carbons: The remaining carbons of the cyclohexyl ring and alkyl chain will appear in the upfield region, from approximately 10-50 ppm.
-
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecule will first form a molecular ion ([M]⁺), which then undergoes fragmentation.
-
Molecular Ion Peak: The molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 184. This peak may be of low intensity due to the instability of the parent ion.[19]
-
Key Fragmentation Patterns:
-
Loss of a Propyl Group: Cleavage of the bond between the alpha and beta carbons of the butanoic acid chain can result in the loss of a propyl radical (•C₃H₇), leading to a fragment.
-
Loss of the Carboxyl Group: Loss of the •COOH group (45 Da) is a common fragmentation pathway.
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral alkene fragment and a charged enol fragment.
-
Cleavage of the cyclohexyl ring or loss of the entire cyclohexyl substituent are also possible.
-
Experimental Protocols for Property Determination
The following section provides standardized, step-by-step protocols for the empirical validation of the predicted physical properties.
Workflow for Physicochemical Characterization
The logical flow for characterizing a novel or unknown compound begins with basic property determination, which then informs more complex analyses.
Caption: Experimental Workflow for Physicochemical Characterization.
Boiling Point Determination (Micro Method using Thiele Tube)
This method is efficient for small sample volumes and provides an accurate boiling point.[20][21]
-
Preparation: Secure a small test tube (e.g., a 75x10mm Durham tube) to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.[20]
-
Sample Addition: Add approximately 0.5 mL of 2-(3-Methylcyclohexyl)butanoic acid to the test tube.
-
Capillary Insertion: Place a standard melting-point capillary tube into the test tube with the open end down.[20]
-
Heating: Clamp the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed but the rubber band is above the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air will be expelled from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.[21]
-
Measurement: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[20]
-
Validation: Repeat the procedure at least twice to ensure a consistent and reliable reading.
Melting Point Determination (Capillary Method)
This protocol is standard for determining the melting range of a solid organic compound and is a primary indicator of purity.[4][13]
-
Sample Preparation: Place a small amount of the solid compound on a watch glass and crush it into a fine powder.[22]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.[13]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube with heated oil bath).
-
Rapid Heating (Optional): For an unknown compound, perform a rapid determination by heating quickly to find an approximate melting range. Allow the apparatus to cool at least 15-20°C below this approximate range.[4]
-
Accurate Determination: Begin heating again, but at a slow rate of 1-2°C per minute as you approach the expected melting point.[4][13]
-
Recording the Range: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2. A pure compound will have a sharp range of <2°C.[8]
Solubility Class Determination
This systematic procedure classifies a compound based on its solubility in a series of aqueous reagents, revealing its primary functional group.[10][11][23]
Caption: Solubility Classification Workflow for Water-Insoluble Compounds.
-
Water Solubility: Add ~25 mg of the compound to 0.5 mL of deionized water in a test tube. Agitate vigorously. If the compound does not dissolve, proceed to the next step.[11]
-
5% NaOH Solubility: To a fresh sample, add 0.5 mL of 5% NaOH solution. Agitate. Solubility indicates an acidic functional group. For 2-(3-Methylcyclohexyl)butanoic acid, it should dissolve completely.[10]
-
5% NaHCO₃ Solubility: To a fresh sample, add 0.5 mL of 5% sodium bicarbonate solution. Agitate. The expected result is dissolution accompanied by the evolution of CO₂ gas (effervescence), which confirms the presence of a carboxylic acid group.[10][12]
Structure-Property Relationships
The physical properties of 2-(3-Methylcyclohexyl)butanoic acid are a direct consequence of its molecular architecture.
Caption: Key Structure-Property Relationships.
Influence of the Carboxylic Acid Moiety
The -COOH group is the primary determinant of the molecule's chemical reactivity and key physical properties. Its ability to act as both a hydrogen bond donor and acceptor leads to the formation of stable dimers, which drastically increases the energy required for boiling.[5] Its acidic proton is responsible for the compound's solubility in basic solutions.[9]
Impact of the Cycloaliphatic and Alkyl Structure
The large C₁₀H₁₉ hydrocarbon portion (the 3-methylcyclohexyl group plus the ethyl fragment of the butanoic chain) imparts a significant nonpolar, hydrophobic character to the molecule. This large surface area leads to substantial van der Waals intermolecular forces, contributing to the liquid's viscosity. This nonpolar bulk is also the reason for the compound's poor solubility in water.
Potential Effect of Stereoisomerism
While enantiomers (R vs. S) will have identical boiling points and solubilities in achiral solvents, diastereomers (cis vs. trans) will have different physical properties. The spatial arrangement of the substituents affects the molecule's overall shape, which in turn influences the efficiency of intermolecular interactions and, if solid, crystal lattice packing. Therefore, different diastereomers of 2-(3-Methylcyclohexyl)butanoic acid are expected to have distinct, though likely similar, boiling points and solubilities.
Conclusion
2-(3-Methylcyclohexyl)butanoic acid is a cycloaliphatic carboxylic acid with a predicted high boiling point, low water solubility, and characteristic solubility in aqueous bases. These properties are a direct and predictable consequence of the balance between its polar carboxylic acid functional group and its large, nonpolar hydrocarbon structure. Its spectroscopic signatures are expected to be dominated by the hallmark absorptions of the carboxyl group in IR spectroscopy and the unique chemical shifts of the -COOH proton in ¹H NMR. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, ensuring accurate characterization for applications in research and development.
References
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Available at: [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Available at: [Link]
-
Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023, April 30). Available at: [Link]
-
Melting point determination. (n.d.). University of Toronto. Available at: [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A - ACS Publications. (2004, March 23). Available at: [Link]
-
Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Available at: [Link]
-
Naphthenic acid - Grokipedia. (n.d.). Available at: [Link]
-
Carboxylic Acid Unknowns and Titration. (n.d.). Swarthmore College. Available at: [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Concordia University. Available at: [Link]
-
NMR Spectra of Some Cyclohe:xyl Derivatives*. (n.d.). Available at: [Link]
-
Determination of the melting point. (n.d.). University of Technology, Iraq. Available at: [Link]
-
NMR Spectra of Some Cyclohexyl Derivatives | The Journal of Chemical Physics. (n.d.). Available at: [Link]
-
Carboxylic Acid & Phenol | PDF | Solubility - Scribd. (n.d.). Available at: [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-Madison. Available at: [Link]
-
Naphthenic acid - Wikipedia. (n.d.). Available at: [Link]
-
Nuclear magnetic resonance chemical shift method of calculating conformational preferences in cyclohexyl derivatives - ACS Publications. (n.d.). Available at: [Link]
-
ARN‐Type Naphthenic Acids in Crudes: Analytical Detection and Physical Properties. (2007, April 4). Available at: [Link]
-
mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Available at: [Link]
-
NAPHTHENIC ACIDS CATEGORY ANALYSIS AND HAZARD CHARACTERIZATION Submitted to the US EPA by The American Petroleum Institute P. (2012, May 14). Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]
-
Testing for Carboxyl Group Procedure, Observations and Results - Testbook. (n.d.). Available at: [Link]
-
IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED - Canadian Science Publishing. (n.d.). Available at: [Link]
-
13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Available at: [Link]
-
Butanoic acid, 3-methyl-, cyclohexyl ester - Substance Details - SRS | US EPA. (2023, November 1). Available at: [Link]
-
Butanoic acid, DMTBS | C10H22O2Si | CID 528096 - PubChem. (n.d.). Available at: [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Available at: [Link]
-
Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). Available at: [Link]
-
BOILING POINT DETERMINATION. (n.d.). University of Toronto. Available at: [Link]
-
Determination of Melting points and Boiling points - Learning Space. (n.d.). Available at: [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Available at: [Link]
Sources
- 1. Naphthenic acid - Wikipedia [en.wikipedia.org]
- 2. petroleumhpv.org [petroleumhpv.org]
- 3. Naphthenic acid â Grokipedia [grokipedia.com]
- 4. almaaqal.edu.iq [almaaqal.edu.iq]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. athabascau.ca [athabascau.ca]
- 9. NAPHTHENIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. testbook.com [testbook.com]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. jove.com [jove.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uomus.edu.iq [uomus.edu.iq]
- 22. byjus.com [byjus.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
